molecular formula C18H14F3N3O4S B2709375 N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421454-25-2

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2709375
CAS No.: 1421454-25-2
M. Wt: 425.38
InChI Key: VKECUVIKMSQUOL-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies. It features a pyrimidine core, a privileged structure in pharmaceuticals known for its diverse biological activities . The molecule is functionalized with a benzyloxy group at the 6-position of the pyrimidine ring and a 4-(trifluoromethoxy)benzenesulfonamide group at the 4-position. The incorporation of the sulfonamide moiety is a common strategy in drug design, as this functional group is present in many established therapeutic agents . Research Applications and Value: The primary research value of this compound lies in its role as a sophisticated synthetic intermediate or a potential pharmacophore. Its molecular architecture suggests its utility in several key areas: Kinase Inhibitor Research: The structural motif of a pyrimidine ring linked to a sulfonamide is a recognized feature in the design of potent kinase inhibitors . For instance, closely related sulfonamide-pyrimidine derivatives have been extensively investigated as selective inhibitors of oncogenic kinases like V600EBRAF for the treatment of melanoma and other cancers . This compound could serve as a key scaffold for developing novel inhibitors for various kinase targets. Antimicrobial and Anticancer Agent Development: Pyrimidine-sulfonamide hybrids are a prominent class of compounds explored for their antimicrobial and anticancer properties . Researchers can utilize this compound to synthesize new analogs for screening against a panel of cancer cell lines or microbial pathogens, contributing to the discovery of new anti-infective and chemotherapeutic agents . Methodology Development and SAR Studies: This compound is a valuable building block for synthetic chemists working on novel methodologies, such as multi-component reactions using versatile reagents like Vilsmeier-Haack reagent . It also enables structure-activity relationship (SAR) studies, where systematic modification of the benzyloxy or sulfonamide groups can be performed to elucidate their role in biological activity and optimize potency . Handling and Compliance: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(6-phenylmethoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-6-8-15(9-7-14)29(25,26)24-16-10-17(23-12-22-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKECUVIKMSQUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzyloxy pyrimidine intermediate, which is then coupled with the trifluoromethoxy benzenesulfonamide under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process’s cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, acetyl groups). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of this compound as an antiviral agent. The compound's structure suggests it may interact with viral proteins, inhibiting their function.

  • Mechanism of Action : The compound targets specific viral proteins, potentially disrupting viral replication. For instance, its structural analogs have shown effectiveness against HIV-1 by inhibiting the capsid protein, which is crucial for viral assembly and maturation .
  • Case Study : In a study published in Molecular Pharmacology, derivatives of benzenesulfonamide were synthesized and tested for their inhibitory effects on HIV-1 replication. The results indicated that compounds with similar structural motifs to N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide exhibited IC50 values in the nanomolar range, demonstrating potent antiviral activity .

Cancer Therapy

The compound has also been investigated for its anticancer properties, particularly through its interaction with specific molecular targets involved in tumor growth.

  • Targeting Bcr-Abl Kinase : this compound has been identified as a potential inhibitor of the Bcr-Abl kinase, a well-known target in chronic myeloid leukemia (CML). Inhibitors of this kinase can effectively reduce tumor cell proliferation .
  • Case Study : A study focusing on the synthesis of various benzenesulfonamide derivatives demonstrated that compounds with trifluoromethoxy groups showed enhanced potency against Bcr-Abl positive cell lines, with some derivatives exhibiting IC50 values significantly lower than existing therapies .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic development in various diseases.

  • β-glucuronidase Inhibition : This enzyme has been implicated in several pathological conditions, including cancer and inflammation. Compounds structurally related to this compound have shown promise as β-glucuronidase inhibitors, which could lead to new treatments for inflammatory diseases .
  • Case Study : Research published in Journal of Medicinal Chemistry demonstrated that certain sulfonamide derivatives effectively inhibited β-glucuronidase activity, leading to reduced inflammation markers in preclinical models .

Data Table: Summary of Applications

Application AreaMechanism/TargetExample Findings
AntiviralInhibition of HIV-1 capsid proteinIC50 values in nanomolar range
Cancer TherapyInhibition of Bcr-Abl kinaseEnhanced potency against CML cell lines
Enzyme Inhibitionβ-glucuronidase inhibitionReduced inflammation markers in models

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as altering cell signaling pathways, inducing apoptosis, or inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents/R-Groups Key Features Reference ID
N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide (Target) Pyrimidine-sulfonamide 6-benzyloxy; 4-(trifluoromethoxy)phenyl High lipophilicity; electron-withdrawing -OCF₃
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Pyridine-sulfonamide 5-benzyloxy; 4-CF₃; trimethylpyridine Increased steric bulk from trimethylpyridine; CF₃ vs. OCF₃ electronic effects
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-sulfonamide 2-anilino; 4-methylphenyl Simpler structure; methyl group reduces metabolic stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-sulfonamide Fluorophenyl; chromenone; methylbenzenesulfonamide Complex heterocyclic system; fluorinated groups enhance target selectivity
N-(tert-Butyl)-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide Pyrimidine-sulfonamide tert-butyl; pyrrolidinylethoxy Polar pyrrolidine group improves solubility; tertiary amine for pH-dependent activity
Substituent Analysis
  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The target compound’s -OCF₃ group is less electronegative than -CF₃ but offers better hydrolytic stability due to reduced susceptibility to nucleophilic attack .
  • Benzyloxy vs.
  • Heterocyclic Cores: Pyrimidine (target) vs. pyridine () vs. pyrazolo-pyrimidine () cores influence binding modes. Pyrimidines are often preferred in kinase inhibitors due to ATP-mimetic properties.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The target compound’s LogP is estimated to be higher than analogues with polar groups (e.g., morpholine in ) due to benzyloxy and trifluoromethoxy substituents.
  • Solubility: Compounds with tertiary amines () or morpholine () show improved aqueous solubility compared to the target compound .

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, drawing on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H14F3N3O4SC_{18}H_{14}F_3N_3O_4S, with a molecular weight of 425.4 g/mol. It features a pyrimidine ring substituted with a benzyloxy group and a trifluoromethoxyphenyl moiety. This unique structure contributes to its biological activity by enhancing lipophilicity and binding affinity to target enzymes or receptors.

PropertyValue
Molecular FormulaC18H14F3N3O4S
Molecular Weight425.4 g/mol
CAS Number1421454-25-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : This is achieved through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.
  • Introduction of the Benzyloxy Group : A nucleophilic substitution reaction using benzyl alcohol introduces the benzyloxy group.
  • Attachment of the Trifluoromethoxyphenyl Group : This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies have shown that pyrimidine derivatives can inhibit viral RNA polymerases effectively. The mechanism typically involves binding to the active site of the enzyme, thereby blocking viral replication .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds designed as V600EBRAF inhibitors showed significant growth inhibition against melanoma cell lines .

CompoundTarget EnzymeIC50 (µM)Cell Line Tested
12lV600EBRAF0.49SK-MEL-5
12eV600EBRAF0.62A375

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:

  • Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances binding affinity, allowing the compound to effectively inhibit target enzymes.
  • Modulation of Signaling Pathways : By interfering with key signaling pathways involved in cell proliferation and survival, this compound may exert its anticancer effects.

Case Studies

Several studies have highlighted the efficacy of similar compounds in biological assays:

  • Antiviral Screening : A series of pyrimidine derivatives were screened against Mycobacterium tuberculosis, revealing promising inhibitory activity .
  • Anticancer Studies : Compounds structurally related to this compound were tested on various cancer cell lines, demonstrating significant cytotoxic effects and potential for further development as therapeutic agents .

Q & A

Q. Critical Conditions :

  • Temperature control (room temperature for coupling, 90°C for Suzuki-Miyaura reactions) .
  • Catalysts: Pd(PPh₃)₄ for cross-coupling steps .
  • Solvent systems: Acetonitrile/water for solubility and reactivity optimization .

Safety Note : Conduct hazard analysis for reagents like thionyl chloride (corrosive) and trifluoromethoxy derivatives (volatile) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural confirmation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzyloxy (δ 4.8–5.2 ppm for -OCH₂Ph), pyrimidine protons (δ 8.2–8.6 ppm), and sulfonamide (-SO₂NH-) signals .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₅F₃N₄O₃S: 424.08) .
  • X-ray Crystallography : For unambiguous confirmation of bond angles and stereochemistry, as demonstrated in analogous sulfonamide derivatives .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., Bcr-Abl) using fluorescence polarization or ADP-Glo™ assays at 1–10 µM concentrations .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., K562 leukemia) to assess IC₅₀ values .
  • Mutagenicity Screening : Ames II testing (e.g., Salmonella strains TA98/TA100) due to structural alerts in benzyloxy and sulfonamide groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify metabolite interference (e.g., CYP3A4-mediated degradation) .
  • Target Engagement Validation : Surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets .

Example : Inconsistent Bcr-Abl inhibition data may arise from compound aggregation; validate via dynamic light scattering (DLS) .

Advanced: What strategies mitigate solubility and formulation challenges during in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400/saline (e.g., 5:40:55 v/v) for intravenous administration .
  • Nanoparticle Encapsulation : Liposomal formulations to enhance bioavailability, as demonstrated for sulfonamide analogs .
  • pH Adjustment : Solubilize in weakly basic buffers (pH 8–9) to exploit sulfonamide ionization .

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